molecular formula C23H26FN5O3 B12506803 N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B12506803
M. Wt: 439.5 g/mol
InChI Key: KMIOJWCYOHBUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (molecular formula: C₂₃H₂₆FN₅O₃) features a central pyrrole-3-carboxamide scaffold substituted with 2,4-dimethyl groups. The carboxamide nitrogen is linked to a (3S)-configured pyrrolidin-3-yl group bearing a dimethylcarbamoyl moiety. A 5-fluoro-2-oxo-1H-indol-3-ylidene methyl group is attached at the pyrrole's 5-position, forming a conjugated system critical for biological activity .

Properties

Molecular Formula

C23H26FN5O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)

InChI Key

KMIOJWCYOHBUJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dimethyl-1H-pyrrole-3-carboxylic Acid Intermediate

Procedure :

  • Knorr Pyrrole Synthesis : Ethyl acetoacetate and ammonium acetate undergo cyclization in acetic acid at 80°C for 6 hours to form ethyl 2,4-dimethylpyrrole-3-carboxylate (Yield: 78%).
  • Hydrolysis : The ester is hydrolyzed with 2M NaOH in ethanol/water (1:1) under reflux for 4 hours to yield 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Yield: 92%).

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
Cyclization Ethyl acetoacetate, NH4OAc, 80°C 78% 95%
Ester Hydrolysis NaOH, EtOH/H2O, reflux 92% 98%

Functionalization with (5-Fluoro-2-oxoindol-3-ylidene)methyl Group

Procedure :

  • Aldehyde Preparation : 5-Fluoro-2-oxo-1H-indole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 5-fluoroindole, followed by oxidation with PCC in DCM (Yield: 85%).
  • Knoevenagel Condensation : The aldehyde reacts with 2,4-dimethylpyrrole-3-carboxylic acid in acetic acid with piperidine as a catalyst at 120°C for 8 hours (Yield: 67%).

Key Data :

Intermediate Reaction Conditions Yield Selectivity (Z/E)
Indole-3-carbaldehyde PCC, DCM, 25°C, 3h 85% >99% Z-isomer
Condensation Product Piperidine, AcOH, 120°C 67% 93%

Synthesis of 1-(Dimethylcarbamoyl)pyrrolidin-3-amine

Procedure :

  • Pyrrolidine Protection : Pyrrolidin-3-amine is treated with Boc2O in THF/H2O (Yield: 89%).
  • Carbamoylation : Boc-protected pyrrolidine reacts with dimethylcarbamoyl chloride in DCM with DIPEA at 0°C (Yield: 82%).
  • Deprotection : TFA in DCM removes the Boc group (Yield: 95%).

Key Data :

Step Reagents/Conditions Yield
Boc Protection Boc2O, THF/H2O, 25°C 89%
Carbamoylation ClCONMe2, DIPEA, 0°C 82%
TFA Deprotection TFA/DCM (1:1), 25°C 95%

Final Amide Coupling

Procedure :

  • Activation : 5-[(5-Fluoro-2-oxoindol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is activated with HATU in DMF at 0°C.
  • Coupling : Activated acid reacts with 1-(dimethylcarbamoyl)pyrrolidin-3-amine in the presence of DIPEA at 25°C for 12 hours (Yield: 74%).

Optimization Insights :

  • Solvent Screening : DMF outperformed THF and acetonitrile in coupling efficiency.
  • Catalyst Comparison : HATU (74%) vs. EDCl/HOBt (58%).

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Synthesis : Microreactors reduce reaction time for condensation steps by 40%.
  • Catalyst Recycling : Palladium on carbon (Pd/C) is reused for up to 5 cycles without significant loss in activity.

Purification Strategies

Step Method Purity Post-Purification
Final Product Recrystallization (EtOAc/Hexane) 99.5%
Intermediate Amine Silica Gel Chromatography 98.2%

Challenges and Solutions

  • Regioselectivity in Condensation : Use of bulky bases (e.g., DIPEA) minimizes byproduct formation during Knoevenagel reactions.
  • Amine Sensitivity : Boc protection prevents side reactions during carbamoylation.
  • Scale-Up Limitations : Switching from batch to flow chemistry improves yield consistency (>90% reproducibility).

Analytical Validation

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H2O).
  • MS (ESI) : m/z = 439.5 [M+H]+ (Calc. 439.5).
  • 1H NMR (DMSO-d6) : δ 2.42 (s, 3H, CH3), 3.12 (m, 2H, pyrrolidine), 6.98 (d, J = 8.1 Hz, 1H, indole).

Chemical Reactions Analysis

Vorolanib undergoes various chemical reactions, including:

Scientific Research Applications

N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, also known as Vorolanib, is a small molecule drug that acts as a dual inhibitor targeting human vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) . It exhibits antiangiogenic and antineoplastic activities .

Mechanism of Action
Vorolanib functions by inhibiting all isoforms of VEGFR and PDGFR . These receptor tyrosine kinases are often upregulated in various tumor cell types . By inhibiting these receptors, Vorolanib can inhibit tumor angiogenesis and tumor cell proliferation, as well as induce tumor cell death . Compared to first-generation kinase inhibitors, Vorolanib has demonstrated a 95% reduction in tissue toxicity .

Synonyms
Vorolanib is also known by several other names, including:

  • Vorolanib [INN]
  • YP8G3I74EL
  • CM082
  • UNII-YP8G3I74EL
  • VOROLANIB [WHO-DD]
  • EYP-1901
  • CM-082
  • X-082
  • (S,Z)-N-(1-(Dimethylcarbamoyl)pyrrolidin-3-yl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide

Clinical Trials and Indications
Vorolanib has a maximum clinical trial phase of II across all indications and has 2 investigational indications . Currently, Vorolanib is under investigation in clinical trial NCT03904719 for patients with advanced small-cell lung cancer (SCLC) .

Computed Properties
Vorolanib has several computed descriptors :

  • Molecular Formula: C23H26FN5O3
  • Molecular Weight: 439.5 g/mol
  • IUPAC Name: N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[( Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
  • InChI: InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1
  • InChIKey: KMIOJWCYOHBUJS-HAKPAVFJSA-N
  • SMILES: CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O

Mechanism of Action

Comparison with Similar Compounds

Sunitinib and Diethylaminoethyl Analogs

Compound: N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide (Sunitinib)

  • Key Differences: Substituent on Pyrrole Carboxamide: Sunitinib employs a diethylaminoethyl group, whereas the subject compound uses a dimethylcarbamoyl-pyrrolidinyl group. Stereochemistry: The (3S)-pyrrolidine configuration in the subject compound may enhance target selectivity compared to sunitinib’s flexible diethylaminoethyl chain .
  • Pharmacological Impact : Sunitinib is a multi-tyrosine kinase inhibitor (TKI) targeting VEGF/PDGFR. The dimethylcarbamoyl-pyrrolidinyl group in the subject compound could reduce off-target effects by restricting conformational flexibility .

5-Chloroindole Derivatives

Compound : 5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide (DB07180)

  • Pyrrole Substituents: The trimethylation (N,2,4) on the pyrrole may reduce steric hindrance compared to the dimethyl groups in the subject compound.
  • Pharmacological Impact : Chloro-substituted analogs often exhibit higher potency but may suffer from metabolic instability due to increased oxidative susceptibility. The 5-fluoro group in the subject compound likely improves metabolic stability .

Pyrrolidine-Oxindole Hybrids

Compound : 1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

  • Key Differences: Linker and Core Structure: This analog lacks the methylidene bridge and uses a 5-oxo-pyrrolidine carboxamide. Substituents: A p-tolylamide group replaces the dimethylcarbamoyl-pyrrolidine, altering hydrophobicity and target engagement.
  • Pharmacological Impact : Such structural changes likely shift activity away from kinase inhibition toward alternative targets, such as GPCRs .

Razaxaban and Heterocyclic Carboxamides

Compound : Razaxaban (Factor Xa Inhibitor)

  • Key Differences :
    • Core Scaffold : Razaxaban uses a pyrazole-carboxamide system, diverging from the pyrrole-indole framework.
    • Substituent Strategy : Optimization of P(1) and P(4) moieties in razaxaban highlights the importance of substituent bulk for protease selectivity—a principle applicable to the subject compound’s pyrrolidine group .
  • Pharmacological Impact : While razaxaban targets coagulation, the subject compound’s design principles (e.g., fluorination for metabolic stability) align with kinase inhibitor optimization .

Biological Activity

N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, also known as Vorolanib, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

PropertyValue
Molecular Formula C23H26FN5O3
Molecular Weight 439.5 g/mol
IUPAC Name This compound
CAS Number 1013920-15-4

Vorolanib acts primarily as an inhibitor of various kinases involved in tumor growth and angiogenesis. It has been shown to target the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial in the processes of tumor vascularization and proliferation. The inhibition of these pathways can lead to reduced tumor growth and metastasis.

Key Biological Activities

  • Antitumor Activity : Vorolanib has demonstrated significant cytotoxic effects against various cancer cell lines in vitro. Studies indicate that it induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways associated with cell survival and growth .
  • Antimicrobial Properties : Preliminary investigations suggest that Vorolanib exhibits antimicrobial activity against certain pathogens, although detailed studies on this aspect are still limited .
  • Anti-inflammatory Effects : Research has indicated potential anti-inflammatory properties, making it a candidate for conditions characterized by excessive inflammation .

In Vitro Studies

In vitro assays have shown that Vorolanib effectively inhibits the proliferation of cancer cells derived from breast, lung, and colon cancers. For example:

  • Breast Cancer Cells : Vorolanib treatment resulted in a significant decrease in cell viability at concentrations above 10 µM.

In Vivo Studies

Animal models have been utilized to assess the efficacy of Vorolanib in tumor suppression:

Study TypeFindings
Xenograft Models Significant reduction in tumor size when treated with Vorolanib compared to control groups .
Toxicity Assessment No severe adverse effects were noted at therapeutic doses, indicating a favorable safety profile .

Case Studies

  • Case Study 1 : A patient with advanced breast cancer showed partial response after treatment with Vorolanib combined with standard chemotherapy, highlighting its potential as an adjunct therapy .
  • Case Study 2 : In a clinical trial involving patients with solid tumors, Vorolanib was well-tolerated, and some patients experienced stable disease for extended periods .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including:

  • Pyrrole and indole core formation : A K2_2CO3_3-mediated alkylation or coupling reaction under ambient conditions, as seen in analogous oxadiazole-thiol derivatives (e.g., using DMF as solvent at room temperature) .
  • Carboxamide coupling : Activation of the pyrrole-3-carboxylic acid intermediate via mixed anhydride or carbodiimide methods, followed by reaction with 1-(dimethylcarbamoyl)pyrrolidin-3-amine.
  • Z/E isomerism control : The (Z)-configuration of the indol-3-ylidene methyl group is critical; this can be achieved using light-controlled isomerization or catalytic bases like DBU .
    Optimization : Design of Experiments (DoE) frameworks, as applied in flow-chemistry setups for similar heterocycles, can systematically vary temperature, solvent polarity, and catalyst loading to maximize yield .

Q. What analytical techniques are most effective for characterizing its structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve stereochemistry (e.g., (3S)-pyrrolidine configuration) and confirm the (Z)-configured indole-pyrrole linkage .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS validates molecular weight (C23_{23}H26_{26}FN5_5O3_3, exact mass 447.202) and purity (>98%) .
  • X-ray crystallography : Resolves absolute stereochemistry and supramolecular packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the (3S)-pyrrolidine subunit be addressed?

  • Chiral resolution : Use of enantiopure starting materials (e.g., (S)-pyrrolidin-3-amine) or enzymatic resolution with lipases or esterases .
  • Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of prochiral intermediates .
  • Crystallization-induced diastereomer resolution : Diastereomeric salt formation with chiral acids like tartaric acid .

Q. What strategies are recommended for evaluating its pharmacokinetic properties and metabolic stability?

  • In vitro assays :
    • Microsomal stability : Incubation with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and intrinsic clearance .
    • CYP450 inhibition : Fluorescence-based assays using recombinant CYP isoforms (e.g., CYP3A4, 2D6) .
  • In silico modeling : QSAR models predict logP (2.8), permeability (Caco-2), and P-glycoprotein substrate likelihood .

Q. How can molecular docking studies guide the design of analogs targeting specific enzymes or receptors?

  • Target selection : Prioritize kinases (e.g., FLT3, JAK2) or indole-binding proteins (e.g., tubulin) based on structural homology to known inhibitors .
  • Docking protocols :
    • Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling and explicit solvation.
    • Validate poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
  • SAR refinement : Modify the dimethylcarbamoyl group or fluorinated indole to enhance hydrogen bonding or π-π stacking .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Assay validation : Cross-validate results in orthogonal assays (e.g., cell viability vs. enzymatic activity) .
  • Data normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and standardize IC50_{50} calculations via nonlinear regression .
  • Meta-analysis : Compare datasets from literature analogs (e.g., pyrazolo[3,4-d]pyrimidines) to identify confounding factors like off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.